molecular formula C7H8BBrO2 B151635 4-(Bromomethyl)phenylboronic acid CAS No. 68162-47-0

4-(Bromomethyl)phenylboronic acid

Cat. No.: B151635
CAS No.: 68162-47-0
M. Wt: 214.85 g/mol
InChI Key: PDNOURKEZJZJNZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gene Transfection

4-(Bromomethyl)phenylboronic acid has been used to enhance the gene transfection capability of polyethylenimine. This compound, when modified with phenylboronic acid, demonstrates significantly improved gene delivery efficiency, attributed to better DNA condensation and facilitated cell uptake (Qi Peng, Fu-jie Chen, Zhenlin Zhong, & R. Zhuo, 2010).

Organic Synthesis

In the field of organic synthesis, this compound serves as an important intermediate. It exhibits low toxicity, good thermal stability, and compatibility with various functional groups (Zhang Da, 2015).

Chemiluminescent Oxidation

This compound is involved in enhancing the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. It displays synergistic effects, reducing background light emission and increasing signal-to-background ratio in assays (L. Kricka & X. Ji, 1997).

Suzuki-Miyaura Cross-Coupling Reaction

This compound plays a role in the Suzuki-Miyaura cross-coupling reaction, used in undergraduate organic chemistry laboratories. This reaction is particularly notable for its simplicity, educational value, and relevance to sustainable chemistry (A. E. Hamilton, Audrey M. Buxton, Christopher J. Peeples, & J. Chalker, 2013).

Chemical Sensing of Sugars

Functionalized photonic block copolymer films, incorporating this compound, have been used for glucose detection. These films exhibit color changes in response to different sugar concentrations, offering a novel approach for sugar sensing (Omar B. Ayyub, J. Sekowski, Ta-I Yang, Xin Zhang, R. Briber, & P. Kofinas, 2011).

Advanced Bio-Applications

This compound has been instrumental in the fabrication of phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applications, such as drug delivery systems and biosensors. Its ability to form reversible complexes with polyols makes it highly valuable in this domain (Tianyu Lan & Qianqian Guo, 2019).

Mechanism of Action

Target of Action

The primary targets of 4-(Bromomethyl)phenylboronic acid are various organic compounds involved in chemical reactions. This compound is often used as a reagent in organic synthesis . It can interact with these targets to form new compounds, playing a crucial role in the synthesis of various organic materials .

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that involves the formation of carbon-carbon bonds. The compound donates its boron atom to the target molecule, forming a new bond . This reaction is facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various compounds. The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and can be readily prepared . Its bioavailability would depend on the specific conditions of the reaction it’s involved in, including factors like temperature, pH, and the presence of a suitable catalyst .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This includes the synthesis of various organoboron reagents, organic semiconductor materials, and other functional molecular compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The compound is sensitive to moisture and should be stored in a cool, dry environment . The reaction it’s involved in, the Suzuki–Miyaura coupling, requires a palladium catalyst and is typically carried out under mild, functional group tolerant conditions . The efficiency of the reaction can be influenced by factors like temperature, pH, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of boronic acid-based inhibitors and sensors. In biochemical contexts, this compound interacts with enzymes such as autotaxin, a lysophospholipase D involved in the production of lysophosphatidic acid. By inhibiting autotaxin, this compound can modulate various signaling pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. In gene transfection studies, this compound has been shown to enhance the efficiency of polyethylenimine (PEI)-mediated gene delivery. This enhancement is attributed to the compound’s ability to improve DNA condensation and facilitate cellular uptake through interactions with cell surface ligands . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and other biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function. For example, by binding to the active site of autotaxin, this compound can inhibit its enzymatic activity and reduce the production of lysophosphatidic acid . This inhibition can lead to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C), but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models where it is used as an enzyme inhibitor or gene transfection agent.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular function . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its boronic acid moiety, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be taken up by cells through endocytosis or facilitated diffusion, and its distribution can be affected by binding to intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular proteins and other biomolecules. This localization can affect the compound’s activity and function, as well as its ability to modulate cellular processes .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOURKEZJZJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370818
Record name 4-(Bromomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68162-47-0
Record name 4-(Bromomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)phenylboronic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-methylphenylboronic acid (27.2 g; 0.2 mole) in methyl chloroform (250 ml) was heated at reflux with azeotropic removal of water until approximately 2.5 ml of water was collected and a crystalline slurry was formed. A solution of azo(bisisobutyronitrile) (1.0 g) and bromine (32 g) in methyl chloroform (25 ml) was added to the refluxing slurry over 2-3 hours. The mixture was then refluxed until the bromine colour was discharged. The reaction mixture was allowed to cool and stirred at 10°-15° C. for 30 minutes. The suspended solid was collected by filtration, washed with methyl chloroform (2×50 ml) and dried at ambient temperature to give the anhydride of 4-bromomethylphenylboronic acid (29 g) (Compound A) as a white, crystalline solid.
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27.2 g
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250 mL
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2.5 mL
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32 g
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Synthesis routes and methods II

Procedure details

5 mL of bromine solution (2.4 g, 1.5×10-2 mole) in 20 mL of carbon tetrachloride was added to a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mole) in 40 mL of carbon tetrachloride. The reaction was initiated by illumination with a 150 Watt light bulb. The bromine color faded in 5 minutes and the remaining bromine solution was added over 15 minutes. A solid product precipitated during bromine addition. The solid was filtered and crystallized from chloroform. Yield 1.5 g (49%), m.p. 154°-156° C., 1HNMR (DMSO) δ4.18(s,2H,--CH2Br); 7.37 and 7.74(d,4H,--ArH).
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5 mL
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2 g
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20 mL
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40 mL
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Synthesis routes and methods III

Procedure details

Into a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mol) in 40 ml of carbon tetrachloride was added 5 ml of a bromine solution prepared by dissolving 2.4 g of bromine (1.5×10-2 mol) in 20 ml of CCl4. The reaction was initiated by illumination with a 150 watt light bulb. The bromine color faded in 5 minutes. The remaining bromine solution was added after 15 minutes. The precipitate that formed was isolated by filtration, and recrystallized from chloroform. M.P. 154°-156° C.
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2 g
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5 mL
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40 mL
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2.4 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Bromomethyl)phenylboronic acid contribute to enhancing gene transfection efficiency?

A1: [] this compound can be incorporated into Polyethylenimine (PEI) by reacting with its amine groups. [] This modification enhances gene delivery efficiency in two primary ways. First, the boronic acid groups improve the condensation ability of PEI with DNA, leading to more compact and stable complexes. [] Second, these groups facilitate cellular uptake, likely through interactions with cis-diol containing molecules like glycoproteins on cell surfaces. [] This highlights the compound's potential in developing more effective non-viral gene delivery vectors.

Q2: Can this compound be utilized for sensing applications? If so, how?

A2: Yes, the reactivity of the bromomethyl group in this compound makes it suitable for sensor development. [] For instance, it can be used as a linker molecule in electrochemical sensors for Lipopolysaccharide (LPS) detection. [] In this context, the phenylboronic acid moiety interacts with the cis-diol groups of LPS, anchoring it to the sensor surface. [] This allows for subsequent signal amplification and highly sensitive detection of LPS, demonstrating the compound's versatility in biosensing applications.

Q3: Are there any studies investigating the stability and compatibility of this compound in different environments?

A3: While the provided research excerpts do not delve into the detailed stability profile of this compound, its use in various applications suggests a degree of stability under specific conditions. [, ] Further research focused on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its limitations and potential applications better. Investigating its compatibility with different materials, especially in the context of sensor development, would be crucial for ensuring long-term performance and reliability.

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